2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide
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Overview
Description
2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide is a chemical compound with a unique structure that includes a pyridine ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide typically involves the reaction of 2-methylpropanamide with a pyridine derivative. One common method is the acylation of 6-oxo-1H-pyridin-3-ylamine with 2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the amide group.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(6-oxo-1H-pyridin-3-yl)acetamide
- 2-Methyl-N-(6-oxo-1H-pyridin-3-yl)butanamide
- 2-Methyl-N-(6-oxo-1H-pyridin-3-yl)pentanamide
Uniqueness
Compared to these similar compounds, 2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide has a distinct balance of hydrophobic and hydrophilic properties, making it particularly versatile in various applications. Its specific structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-methyl-N-(6-oxo-1H-pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(13)11-7-3-4-8(12)10-5-7/h3-6H,1-2H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNYGYGQJMTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CNC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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